![molecular formula C14H11ClFNO B2474367 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol CAS No. 1232819-13-4](/img/structure/B2474367.png)
4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol
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Description
4-Chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol, also known as 4-Cl-FMP, is an organic compound that has been studied extensively for its potential applications in a variety of scientific research fields. It is a member of the phenol family and has a wide range of uses as a reagent in organic synthesis and as a catalyst in a variety of reactions. In addition, 4-Cl-FMP has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Molecular Docking and Fluorescence Studies : Schiff base organic compounds, including ones similar to 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol, show promising fluorescence properties and potential for molecular docking in the active site of carbonic anhydrase II enzyme, suggesting applications in enzyme inhibition and fluorescence studies (Kusmariya & Mishra, 2015).
Synthesis and Structural Analysis of Metal Complexes : Schiff base ligands similar to the compound have been used to synthesize metal complexes with copper(II) and oxido-vanadium(IV). These complexes were characterized for their structural and thermal properties, showing potential in coordination chemistry and materials science (Takjoo et al., 2013).
Biological Activity Studies : Novel Schiff base compounds and their metal complexes have been synthesized and analyzed for their biological activity using disc diffusion method, indicating potential applications in the development of new pharmaceutical agents (Palreddy et al., 2015).
Synthesis and Antioxidant Properties : Schiff bases exhibit antioxidant properties, highlighting their potential use in the development of new antioxidant agents (Ghichi et al., 2018).
Chemical Activity and Molecular Docking Studies : Schiff bases similar to the compound have been studied for their spectroscopic characteristics, chemical activity, and molecular docking, suggesting applications in chemical sensing and molecular interactions (Demircioğlu, 2021).
properties
IUPAC Name |
4-chloro-2-[(2-fluoro-5-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-4-12(16)13(6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJBRRAQRSETJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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